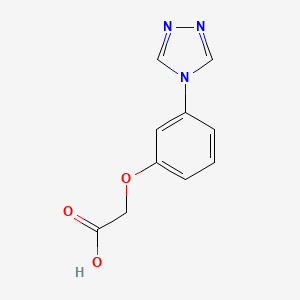
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole
Descripción general
Descripción
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole, also known as 5-ESMB, is an organosulfur compound used in the synthesis of various types of molecules. It is a strong acid and is used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. 5-ESMB is a versatile reagent with a wide range of applications in organic synthesis. It has been used in a variety of reactions, including esterification, oxidation, cyclization, alkylation, and condensation reactions.
Aplicaciones Científicas De Investigación
Gas Phase Ion Chemistry
The study on the gas phase ion chemistry of heterocyclic isomers including 2-methyl-1,3-benzoxazole reveals significant insights into their structural characterization and differentiation based on mass spectrometric methods, stable isotope labeling, and theoretical calculations. These findings highlight the chemico-physical properties and decomposition pathways of benzoxazole derivatives, contributing to a better understanding of their behavior in mass spectrometry analysis (Giorgi, Salvini, & Ponticelli, 2004).
PET Imaging Applications
Research into benzoxazole derivatives for PET imaging has identified them as potential radioligands for imaging 5-HT(3) receptors, which are significant in brain, heart, and cancer diseases. The synthesis of carbon-11 labeled benzoxazole derivatives demonstrates their application in biomedical imaging, offering a novel approach to targeting and visualizing 5-HT(3) receptors (Gao, Wang, Hutchins, & Zheng, 2008).
Antimicrobial Activity
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. Novel 2-substituted benzoxazole derivatives exhibit promising antimicrobial properties, which could lead to the development of new therapeutic agents for treating infections. This research adds to the pharmacological significance of benzoxazole derivatives in combating microbial resistance (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Cytotoxic and Antilipase Activities
A study on 5,7-dichloro-1,3-benzoxazole derivatives highlighted their synthesis and biological evaluation, revealing significant antimicrobial, antioxidant, and antilipase activities, alongside cytotoxic properties against cancer cells. These findings suggest the potential use of benzoxazole derivatives in developing new anticancer and antimicrobial agents (Jayanna et al., 2013).
Electrochemistry and Electrogenerated Chemiluminescence
The electrochemical behavior and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have been explored, indicating their potential in photonics and electronics due to high efficiency and photo-stability. This research opens avenues for the application of benzoxazole derivatives in the development of electronic and photonic devices (Zhao et al., 2015).
Propiedades
IUPAC Name |
5-ethylsulfonyl-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-3-15(12,13)8-4-5-10-9(6-8)11-7(2)14-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFOKJAFXGMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288060 | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole | |
CAS RN |
847837-35-8 | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847837-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)



![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)

